molecular formula C26H21FN4O2S2 B2415339 2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1223812-07-4

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2415339
CAS No.: 1223812-07-4
M. Wt: 504.6
InChI Key: FKXIGWFFXJRTKS-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-16-4-6-17(7-5-16)13-29-21(32)15-34-26-30-22-20-3-2-12-28-24(20)35-23(22)25(33)31(26)14-18-8-10-19(27)11-9-18/h2-12H,13-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXIGWFFXJRTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the 4-fluorobenzyl and 4-methylbenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide variety of functionalized compounds, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development efforts.

    Industry: Its unique properties could be exploited in the development of advanced materials for use in electronics, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide apart from similar compounds is its specific combination of functional groups and structural motifs. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide , with a molecular formula of C25H19FN4O3S2 and a molecular weight of 506.57 g/mol, belongs to a class of triazatricyclo compounds known for their complex cyclic structures and potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. Its structure includes a fluorophenyl group and a thia-triazatricyclo framework, which can interact with various biological targets.

Biological Activity

Research indicates that compounds similar to this one exhibit significant biological activities, particularly in the fields of anti-inflammatory and anticancer effects.

The proposed mechanism of action involves interaction with specific enzymes and receptors within biological systems. The fluorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the triazatricyclo structure can facilitate interactions with key amino acid residues, modulating various biological pathways.

Experimental Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity : Research has shown that triazatricyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Study 1Investigated the anticancer effects of triazatricyclo derivatives; found significant inhibition of tumor growth in vitro and in vivo models.
Study 2Focused on anti-inflammatory properties; demonstrated reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.

Synthesis and Purity

The synthesis of this compound typically involves multi-step organic reactions. The purity is generally around 95% , which is crucial for ensuring reliable biological activity results.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Employ Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use factorial designs to identify critical variables and response surface methodologies (RSM) to optimize yield and purity. Statistical software like Minitab or JMP can model interactions between variables, reducing trial-and-error approaches . For example, fractional factorial designs can isolate key factors influencing the formation of the tricyclic core structure .

Q. Q2. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment, using Chromolith or Purospher® STAR columns for high-resolution separation . Structural elucidation requires NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the fused heterocyclic system and confirm substituent positions. High-resolution mass spectrometry (HR-MS) validates molecular weight, while FT-IR identifies functional groups like the acetamide carbonyl .

Q. Q3. How should researchers handle contradictions in spectral data during structural validation?

Methodological Answer: Triangulate data using multiple analytical methods (e.g., cross-validate NMR assignments with X-ray crystallography or computational simulations like DFT). If discrepancies persist, consult domain experts or replicate experiments under controlled conditions. For instance, ambiguous NOE signals in the tricyclic system may require dynamic NMR studies or variable-temperature experiments to resolve conformational flexibility .

Advanced Research Questions

Q. Q4. How can computational methods accelerate reaction pathway discovery for derivatives of this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways. Tools like Gaussian or ORCA can predict regioselectivity in sulfanyl substitution reactions. Integrate machine learning (ML) with reaction databases to prioritize synthetic routes. For example, ICReDD’s approach combines computational path sampling with experimental feedback loops to refine reaction conditions .

Q. Q5. What strategies resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer: Perform meta-analysis of existing data to identify outliers and contextualize assay conditions (e.g., cell line variability, concentration ranges). Validate hypotheses using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in kinase inhibition profiles may arise from off-target effects, requiring SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding specificity .

Q. Q6. How can AI-driven platforms enhance the design of targeted delivery systems for this compound?

Methodological Answer: Use COMSOL Multiphysics coupled with AI to simulate drug-release kinetics in nanoparticle carriers. Train ML models on datasets linking physicochemical properties (e.g., logP, polar surface area) to bioavailability. For example, graph neural networks (GNNs) can predict interactions between the acetamide moiety and lipid bilayer membranes, optimizing encapsulation efficiency .

Q. Q7. What advanced purification techniques are effective for isolating stereoisomers of this compound?

Methodological Answer: Apply chiral stationary phase (CSP) chromatography with polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer separation. Use simulated moving bed (SMB) chromatography for large-scale resolution. Alternatively, membrane-based separation (e.g., enantioselective supported liquid membranes) can achieve high selectivity under mild conditions .

Q. Q8. How can researchers mitigate oxidative degradation during long-term stability studies?

Methodical Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) with LC-MS monitoring. Incorporate antioxidants like BHT or argon purging in storage vials. For solid-state stability, use X-ray powder diffraction (XRPD) to detect polymorphic transitions and pair with DSC (differential scanning calorimetry) to assess thermal degradation pathways .

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